molecular formula C10H7ClN2S B3824225 2-(2-chlorophenyl)-1-cyanoethyl thiocyanate

2-(2-chlorophenyl)-1-cyanoethyl thiocyanate

Cat. No. B3824225
M. Wt: 222.69 g/mol
InChI Key: UFHITGKYJALCRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-(2-chlorophenyl)-1-cyanoethyl thiocyanate” is an organic compound containing a chlorophenyl group, a cyanoethyl group, and a thiocyanate group. The presence of these functional groups suggests that the compound could participate in various chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the cyanoethyl and thiocyanate groups could potentially introduce interesting electronic and steric effects .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For instance, the cyano group (-CN) is polar and can participate in nucleophilic addition reactions. The thiocyanate group (-SCN) is ambidentate, meaning it can bind through either the sulfur or nitrogen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of polar groups like -CN and -SCN could impact its solubility in various solvents .

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to comment on the mechanism of action of this compound .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and the nature of its breakdown products. Handling guidelines would typically be provided in a material safety data sheet .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be of interest in fields like medicinal chemistry, materials science, or synthetic chemistry .

properties

IUPAC Name

[2-(2-chlorophenyl)-1-cyanoethyl] thiocyanate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2S/c11-10-4-2-1-3-8(10)5-9(6-12)14-7-13/h1-4,9H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFHITGKYJALCRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(C#N)SC#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chlorophenyl)-1-cyanoethyl thiocyanate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-chlorophenyl)-1-cyanoethyl thiocyanate
Reactant of Route 2
2-(2-chlorophenyl)-1-cyanoethyl thiocyanate
Reactant of Route 3
2-(2-chlorophenyl)-1-cyanoethyl thiocyanate
Reactant of Route 4
2-(2-chlorophenyl)-1-cyanoethyl thiocyanate
Reactant of Route 5
Reactant of Route 5
2-(2-chlorophenyl)-1-cyanoethyl thiocyanate
Reactant of Route 6
2-(2-chlorophenyl)-1-cyanoethyl thiocyanate

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